![molecular formula C11H14ClNO2S B2528479 (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride CAS No. 2490323-07-2](/img/structure/B2528479.png)
(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride
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Description
(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2S and its molecular weight is 259.75. The purity is usually 95%.
BenchChem offers high-quality (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations
The role of cofactor recycling in artificial biocatalytic cascades is crucial. Closed-loop cofactor recycling, which emerged in the 1990s, significantly impacted biotechnology development. However, the evolution of redox-neutral closed-loop cofactor recycling has a longer history linked to the enzymology of oxy-functionalized bicyclo[3.2.0]carbocyclic molecules. These molecules offer opportunities for stereocontrolled assembly of valuable products .
Synthesis of New Sulfonic Acid Derivatives
EN300-27144363 serves as a promising intermediate product in organic synthesis. By reacting S-(1S,2R,3S,5R)-(6,6-dimethyl-2-formylnorpinan-3-yl) thioacetate with chlorine dioxide, new polyfunctional compounds of the pinane series—2-carboxy-3-thioacetate, 2-carboxy-3-sulfonyl chloride, and 2-carboxy-3-sulfonic acid—were synthesized. These compounds hold potential for various applications .
Anti-HIV Agent Development
Researchers have constructed an isonucleoside derivative based on the 2,6-dioxobicyclo[3.2.0]heptane skeleton. This compound shows promise as an anti-HIV agent. The synthesis involves converting an acetal-protected dihydroxyacetone to a 2,3-epoxy-tetrahydrofuran derivative .
properties
IUPAC Name |
(1S,5R)-1-phenyl-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S.ClH/c13-15(14)8-11(7-12-6-10(11)15)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H/t10-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPXIOFEKAPCTH-ACMTZBLWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)(CS2(=O)=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@](CN1)(CS2(=O)=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride |
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